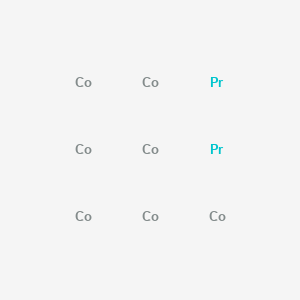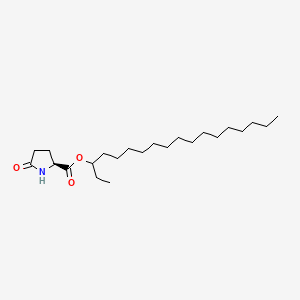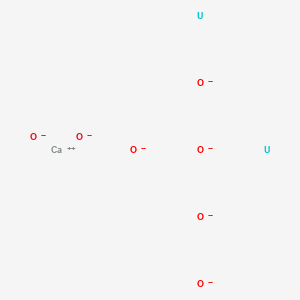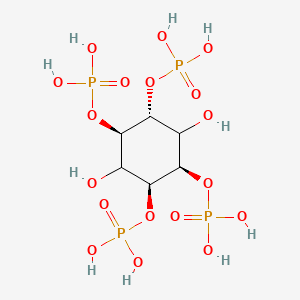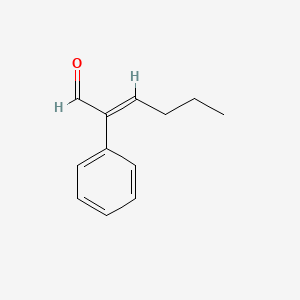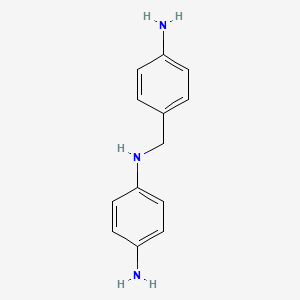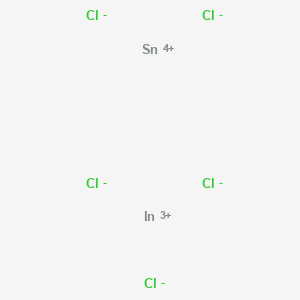
Indium tin pentachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium tin pentachloride is a chemical compound with the molecular formula Cl5InSn It is a coordination complex that consists of indium and tin atoms bonded to five chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium tin pentachloride can be synthesized through the direct reaction of indium trichloride (InCl3) and tin tetrachloride (SnCl4) in a controlled environment. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
InCl3+SnCl4→Cl5InSn
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials and precise control of reaction conditions. The process may include steps such as purification of the reactants, controlled mixing, and careful monitoring of temperature and pressure to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Indium tin pentachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chlorides, while reduction may produce lower oxidation state chlorides or elemental indium and tin.
Scientific Research Applications
Indium tin pentachloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of indium tin oxide (ITO), a material with excellent electrical conductivity and optical transparency.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and radiopharmaceuticals.
Industry: this compound is used in the production of transparent conductive coatings for displays, solar cells, and other electronic devices.
Mechanism of Action
The mechanism by which indium tin pentachloride exerts its effects depends on its application. In the context of materials science, the compound acts as a precursor that decomposes to form indium tin oxide, which then exhibits its characteristic conductive and transparent properties. In biological applications, the compound may interact with cellular components or biomolecules, facilitating imaging or therapeutic effects.
Comparison with Similar Compounds
Indium trichloride (InCl3): A compound with similar indium content but different properties and applications.
Tin tetrachloride (SnCl4): A related tin compound with distinct chemical behavior.
Indium tin oxide (ITO): A widely used material derived from indium tin pentachloride, known for its conductive and transparent properties.
Uniqueness: this compound is unique due to its specific combination of indium and tin in a pentachloride form, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to serve as a precursor for indium tin oxide makes it particularly valuable in the electronics industry.
Properties
CAS No. |
37362-82-6 |
|---|---|
Molecular Formula |
Cl5InSn+2 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
indium(3+);tin(4+);pentachloride |
InChI |
InChI=1S/5ClH.In.Sn/h5*1H;;/q;;;;;+3;+4/p-5 |
InChI Key |
RAPZXRVIZAHCJD-UHFFFAOYSA-I |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[In+3].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


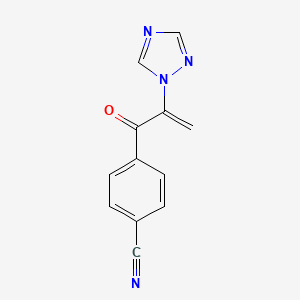
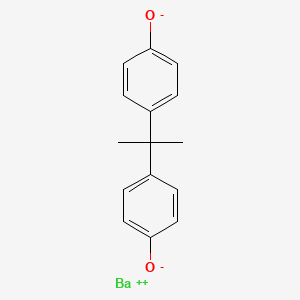

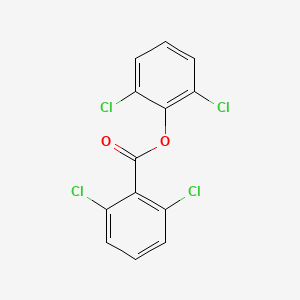
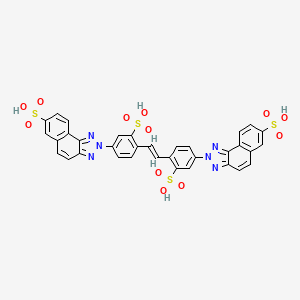
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
